5-Bromo-2-isopropoxybenzoic acid
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Overview
Description
5-Bromo-2-isopropoxybenzoic acid: is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2nd position is replaced by an isopropoxy group
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-isopropoxybenzoic acid are currently unknown . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position . These reactions can be either free radical bromination, nucleophilic substitution, or oxidation . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
As a benzylic compound, it may potentially influence pathways involving benzylic positions . The downstream effects of these pathways are subject to further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. The general steps are as follows:
Starting Material: 2-isopropoxybenzoic acid.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-isopropoxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used in anhydrous conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, such as azides, thiocyanates, or amines.
Esterification: Esters of this compound.
Reduction: 5-Bromo-2-isopropoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 5-Bromo-2-isopropoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-methoxybenzoic acid
- 5-Chloro-2-isopropoxybenzoic acid
Comparison:
- 5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of an isopropoxy group. It may have different reactivity and applications.
- 5-Bromo-2-methoxybenzoic acid: Contains a methoxy group instead of an isopropoxy group, which can affect its solubility and reactivity.
- 5-Chloro-2-isopropoxybenzoic acid: Similar structure with a chlorine atom instead of a bromine atom. The presence of chlorine can influence the compound’s chemical properties and potential applications.
5-Bromo-2-isopropoxybenzoic acid stands out due to its unique combination of bromine and isopropoxy substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUGUFQWYMSJBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402241 |
Source
|
Record name | 5-bromo-2-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-16-3 |
Source
|
Record name | 5-bromo-2-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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